Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride
Description
Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted with a cyclopropylamine moiety. This molecule is characterized by its cyclopropane ring fused to an aminomethyl group at the para-position of the benzoyl ester. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical or agrochemical applications. Synthetically, it is prepared via deprotection of tert-butoxycarbonyl (Boc)-protected intermediates using hydrogen chloride in dioxane, achieving high yields (e.g., 97% in Preparation 5 of Eli Lilly’s protocol) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-11(14)9-2-4-10(5-3-9)12(8-13)6-7-12;/h2-5H,6-8,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKVOOBHFZTEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(CC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction remains a cornerstone for cyclopropane synthesis. For benzoate derivatives, this method employs diiodomethane and a zinc-copper couple to generate a carbenoid intermediate. A representative protocol involves:
- Reacting methyl 4-vinylbenzoate with diiodomethane in the presence of Zn(Cu) at 0–5°C.
- Yields: 70–85%, depending on steric hindrance.
Mechanistic Insight :
$$ \text{CH}2\text{I}2 + \text{Zn} \rightarrow \text{ICH}2\text{ZnI} \xrightarrow{\text{Cu}} \text{CH}2\text{ZnCuI} $$
The carbenoid inserts into the vinyl C=C bond, forming the cyclopropane ring.
Transition Metal-Catalyzed Cycloaddition
Palladium-catalyzed [2+1] cycloadditions using vinyl halides and diazo compounds offer regioselective cyclopropanation. For example:
- Methyl 4-(bromovinyl)benzoate reacts with diazomethane in the presence of Pd(PPh$$3$$)$$4$$ to yield the cyclopropane derivative.
- Yields: 60–75%, with superior selectivity for trans-substituted cyclopropanes.
Aminomethyl Group Introduction
Reductive Amination
Aminomethylation via reductive amination is widely employed:
- Aldehyde Intermediate : Oxidize methyl 4-[1-(hydroxymethyl)cyclopropyl]benzoate to the aldehyde using MnO$$_2$$.
- Condensation : React with ammonium acetate in methanol.
- Reduction : Use NaBH$$4$$ or H$$2$$/Pd-C to reduce the imine intermediate.
Gabriel Synthesis
The Gabriel method avoids direct handling of ammonia:
- Phthalimide Protection : Treat methyl 4-[1-(bromomethyl)cyclopropyl]benzoate with potassium phthalimide.
- Deprotection : Hydrazinolysis with hydrazine hydrate releases the primary amine.
Esterification and Hydrochloride Formation
Direct Esterification with Hydrochloric Acid
Adapting the method from US20070149802A1:
- Esterification : React 4-[1-(aminomethyl)cyclopropyl]benzoic acid with methanol in HCl.
- Workup :
- Cool to 5–10°C.
- Adjust pH to 6–7 using NaOH.
- Extract with methylene chloride; saturate aqueous phase with NaCl.
- Final pH adjustment to 10–11 isolates the free base.
- Hydrochloride Formation : Bubble HCl gas through the free base solution in diethyl ether.
Advantages :
- Avoids intermediate hydrochloride isolation, simplifying purification.
- Compatible with acid-sensitive cyclopropanes due to controlled pH.
Boc-Protected Intermediate Route
A two-step protection/deprotection strategy enhances amine stability:
- Boc Protection : Treat the primary amine with di-tert-butyl dicarbonate.
- Esterification : Proceed as in Section 4.1.
- Deprotection : Use HCl/dioxane to remove Boc, forming the hydrochloride salt.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Simmons-Smith + Reductive Amination | 70–80 | High regioselectivity | Multi-step, moderate yields |
| Pd-Catalyzed Cycloaddition + Gabriel | 60–75 | Scalable for industrial use | Requires toxic reagents (hydrazine) |
| Direct Esterification (HCl) | 85–89 | Single-pot, avoids intermediate isolation | Limited to acid-stable substrates |
| Boc-Protected Route | 82–86 | Enhanced amine stability | Additional deprotection step |
Industrial Applications and Scalability
The direct esterification method (Section 4.1) is preferred for large-scale production due to:
- Cost Efficiency : Eliminates costly palladium catalysts.
- Simplified Workflow : No need for intermediate drying or solvent exchanges.
- Yield Maximization : 88–89% yield at kilogram scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride is a chemical compound with a benzoate moiety and a cyclopropyl group that has potential applications in medicinal chemistry and pharmaceutical development. Its molecular formula is C12H16ClNO2, and it has a molecular weight of approximately 227.69 g/mol.
Pharmaceutical Development
- Building Block this compound can be used as a building block in the synthesis of pharmaceuticals.
- Drug Discovery The versatility of this compound makes it a candidate for drug discovery.
- Interaction Studies Interaction studies are essential for understanding its pharmacokinetics and pharmacodynamics. Preliminary data is needed to assess safety profiles and therapeutic indices before clinical application.
Chemical Reactivity
The chemical reactivity of this compound can be explored through various organic reactions:
- Ester hydrolysis to yield the corresponding carboxylic acid.
- Amide formation via reaction with amines.
- Reductive amination to introduce alkyl substituents on the amino group.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or improved pharmacological profiles.
Structural Similarities
Mechanism of Action
The mechanism of action of Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with target proteins or enzymes, modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity, enhancing its overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperidine-Based Therapeutics
Eli Lilly’s research highlights analogues such as methyl 4-[1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]cyclopropyl]benzoate (Prep 16), which shares the cyclopropyl-benzoate backbone but incorporates a piperidine-phenoxyethyl substituent. Key differences include:
- Molecular weight : Prep 16 has a higher mass (423 m/z, [M+H]⁺) compared to the target compound (314 m/z, [M+Na]⁺ for its Boc-protected precursor).
- Bioactivity: Piperidine derivatives like Prep 14–16 are designed as phenoxyethyl piperidine compounds for arthritis treatment, suggesting divergent therapeutic targets compared to the primary compound’s undeclared use .
Benzoate Esters in Agrochemicals
lists pesticidal esters (e.g., bromopropylate , chloropropylate ), which share ester functionality but differ in halogenation and alkyl substitution. For example:
| Compound | Substituents | Use |
|---|---|---|
| Bromopropylate | 4-bromo, α-hydroxy, α-(4-bromophenyl) | Acaricide |
| Target Compound | 1-(aminomethyl)cyclopropyl | Undisclosed |
Amine-Functionalized Benzoate Derivatives
Enamine Ltd.’s catalogue () includes compounds like methyl 4-(2-aminopropan-2-yl)benzoate (Entry 5), which substitutes the cyclopropyl group with a branched aminopropyl chain. Key contrasts:
- Solubility : The cyclopropane ring may confer rigidity and reduced solubility compared to linear alkylamine derivatives.
- Synthetic Accessibility : The target compound’s cyclopropane synthesis requires specialized methods (e.g., cyclopropanation via carbene insertion), whereas linear analogues are more straightforward .
Research Implications and Limitations
- Pharmacological Potential: The target compound’s cyclopropylamine group is a common motif in kinase inhibitors and CNS drugs, suggesting unexplored therapeutic avenues.
- Safety Data Gaps : Analogues like 4-(bromomethyl)benzaldehyde () lack comprehensive toxicological profiles, highlighting the need for rigorous safety studies on cyclopropane-containing derivatives .
- Synthetic Challenges : Cyclopropane ring formation demands precise conditions (e.g., transition metal catalysis), unlike simpler esterifications in agrochemical analogues .
Biological Activity
Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a benzoate moiety, a cyclopropyl group, and an aminomethyl substituent. This composition suggests potential biological activity, particularly in the context of drug development targeting various diseases. This article reviews the biological activity of this compound, summarizing its mechanisms of action, comparisons with similar compounds, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The aminomethyl group is capable of forming hydrogen bonds or ionic interactions with proteins or enzymes, which modulates their activity. Additionally, the cyclopropyl group enhances the compound's stability and binding affinity, potentially increasing its efficacy in therapeutic applications.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antiviral Activity : Similar compounds have shown efficacy against viruses such as Ebola and Marburg. For instance, a series of 4-(aminomethyl)benzamide derivatives demonstrated potent inhibition of viral entry in cell cultures .
- Antimalarial Potential : Studies on related cyclopropyl carboxamide compounds revealed modest potency against malaria parasites, indicating that structural features similar to those in this compound could also confer antimalarial properties .
- Cytotoxic Effects : Preliminary evaluations suggest that the compound may induce cytotoxicity in various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
The following table summarizes the structural characteristics and biological activities of this compound compared to similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate HCl | Benzoate + Cyclopropyl + Aminomethyl | Potential antiviral and antimalarial activity |
| Methyl 4-(aminomethyl)benzoate hydrochloride | Benzoate + Aminomethyl | Antiviral activity against filoviruses |
| Methyl 4-(aminomethyl)cyclohexylbenzoate hydrochloride | Benzoate + Cyclohexyl + Aminomethyl | Antiviral activity; structurally similar |
This table illustrates how the presence of the cyclopropyl group in this compound may enhance its reactivity and specificity compared to other analogs.
Antiviral Efficacy
A study on a series of 4-(aminomethyl)benzamide derivatives highlighted their effectiveness against Ebola virus. Compounds with structural similarities to this compound were found to have EC50 values below 10 μM, indicating strong antiviral potential .
Antimalarial Activity
Research focused on cyclopropyl carboxamide compounds demonstrated their ability to inhibit the asexual stage of malaria parasites with EC50 values ranging from 0.11 μM to 0.28 μM. These findings suggest that modifications in the cyclopropyl structure could lead to enhanced antimalarial activity .
Q & A
Basic Research: What are the standard synthetic routes for Methyl 4-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from cyclopropane-containing precursors. For example:
- Step 1: Formation of the cyclopropylamine intermediate via [1,3]-dipolar cycloaddition or ring-opening of epoxides under controlled temperatures (e.g., 0–60°C) and catalysts like palladium .
- Step 2: Coupling with methyl 4-(bromomethyl)benzoate using coupling agents (e.g., EDCI, DMAP) in dichloromethane (DCM) at room temperature .
- Step 3: Hydrochloride salt formation via HCl gas bubbling in anhydrous ether.
Optimization: Solvent choice (e.g., DMF for polar intermediates), microwave-assisted synthesis (e.g., 80°C for 30 minutes) to improve yield, and purification via recrystallization (ethanol/water) .
Advanced Research: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the cyclopropane ring on bioactivity?
Methodological Answer:
- Variable Substituents: Synthesize analogs with substituents on the cyclopropane (e.g., methyl, fluorine) or benzoate ester (e.g., methoxy, nitro groups).
- Biological Assays: Test analogs against target enzymes (e.g., histone deacetylases) using fluorescence-based activity assays. Compare IC₅₀ values to establish substituent effects .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to analyze binding interactions. For example, cyclopropane’s rigidity may enhance binding to hydrophobic pockets .
Basic Research: What analytical techniques are critical for characterizing this compound and confirming purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic splitting patterns at δ 1.2–1.8 ppm) and ester/amine functional groups .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with MS detection for purity assessment (>95%) and identification of byproducts (e.g., unreacted intermediates) .
- Elemental Analysis: Verify chloride content (~14–15%) to confirm hydrochloride salt formation .
Advanced Research: How does the cyclopropane ring’s strain influence the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies: Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) for 24–72 hours. Monitor cyclopropane ring opening via LC-MS (e.g., m/z shifts indicating hydrolysis).
- Kinetic Analysis: Calculate degradation rate constants (k) under varying pH/temperature. Cyclopropane’s strain increases susceptibility to acid-catalyzed ring opening .
- Stabilization Strategies: Co-formulate with cyclodextrins or encapsulate in liposomes to shield the ring from nucleophilic attack .
Basic Research: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions involving volatile solvents (e.g., DCM) .
- Spill Management: Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- Waste Disposal: Collect aqueous waste separately for pH adjustment (neutralize HCl with NaOH) before disposal .
Advanced Research: How can contradictory data in biological assay results be resolved?
Methodological Answer:
- Case Example: Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., enzyme source, buffer composition).
- Troubleshooting Steps:
Advanced Research: What strategies are effective for studying the compound’s interactions with biological targets like enzymes or receptors?
Methodological Answer:
- In Vitro Binding Assays: Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD, kon/koff) with immobilized targets .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
- Crystallography: Co-crystallize the compound with its target (e.g., HDAC8) to resolve binding modes at ≤2.0 Å resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
